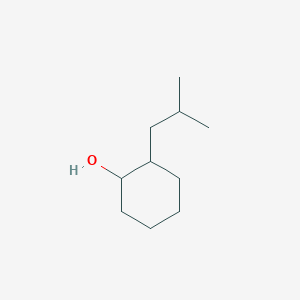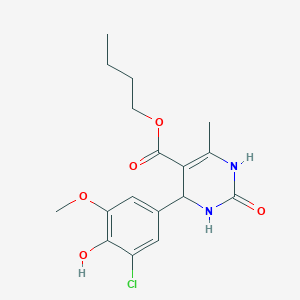
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, also known as AB-FUBINACA, is a synthetic cannabinoid that was first developed in 2012. It is a potent agonist of the cannabinoid receptor CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, stimulate appetite, and alter mood and behavior. 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has also been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on these receptors with a high degree of specificity. However, one limitation of using 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research on 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including the potential for addiction and other adverse effects. Additionally, research on the potential medical uses of synthetic cannabinoids is an important area of future research.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves several steps, including the reaction of a furan with a bromoarene, followed by the addition of a dimethoxyphenyl group. The final product is purified using chromatography techniques.
Scientific Research Applications
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been used in scientific research to study the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has also been used to study the effects of cannabinoids on the immune system and the cardiovascular system.
properties
IUPAC Name |
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKQYMRHCWOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6298153 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)
![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)